N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties . This compound is synthesized through an amidation reaction and has been studied for its unique structural and chemical properties .
Preparation Methods
The synthesis of N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves the amidation reaction of 3-bromo-2-fluoroaniline with 4-methylbenzenesulfonyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions include maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of reaction and prevent side reactions .
Chemical Reactions Analysis
N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding . This inhibition can lead to the disruption of essential biological processes, such as bacterial cell wall synthesis or tumor cell proliferation .
Comparison with Similar Compounds
N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A well-known antibacterial agent used in combination with trimethoprim.
Sulfanilamide: One of the earliest sulfonamide antibiotics.
Indisulam: An anticancer sulfonamide that inhibits cell cycle progression.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H12BrFN2O2S |
---|---|
Molecular Weight |
371.23 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9+ |
InChI Key |
LDVVCEAJKABRQK-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)Br)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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